5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c1-7-8(3-2-4-9(7)13)10-5-6-11(16-10)12(14)15/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEBNPDEXNGTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228695 | |
| Record name | 5-(3-Chloro-2-methylphenyl)-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353761-03-2 | |
| Record name | 5-(3-Chloro-2-methylphenyl)-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353761-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Chloro-2-methylphenyl)-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
The aldehyde intermediate is oxidized to the carboxylic acid using manganese dioxide (MnO₂) in the presence of sodium cyanide (NaCN) as a catalyst. This method, adapted from analogous procedures for 5-(methoxycarbonyl)furan-2-carboxylic acid, proceeds under mild conditions:
- Substrate Dissolution : The aldehyde is dissolved in methanol.
- Catalyst Addition : Sodium cyanide (0.4 equivalents) is introduced, followed by MnO₂ (2 equivalents).
- Oxidation : The mixture is stirred at room temperature for 12–24 hours.
- Workup : Filtration through silica gel removes inorganic residues, and the product is purified via column chromatography (CH₂Cl₂:MeOH + 2% AcOH).
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction offers a versatile route to biaryl structures, enabling the direct coupling of a halogenated furan core with a functionalized aryl boronic acid.
Synthetic Pathway
- Halogenated Furan Precursor : Methyl 5-bromofuran-2-carboxylate serves as the starting material.
- Boronic Acid Partner : 3-Chloro-2-methylphenylboronic acid is prepared via lithiation of 1-chloro-2-methylbenzene followed by treatment with triisopropyl borate.
- Coupling Reaction : Palladium catalysis (e.g., Pd(PPh₃)₄) facilitates the cross-coupling in a mixture of THF and aqueous Na₂CO₃ at 80°C.
- Ester Hydrolysis : The resulting methyl ester is hydrolyzed to the carboxylic acid using NaOH in methanol/water.
Optimization Considerations
- Catalyst Loading : Reducing Pd catalyst to 1–2 mol% minimizes costs without sacrificing yield.
- Purification : Silica gel chromatography (petroleum ether:ethyl acetate = 4:1) effectively isolates intermediates.
Ester Hydrolysis of Methyl 5-(3-Chloro-2-methylphenyl)furan-2-carboxylate
Hydrolysis of ester derivatives is a straightforward method to access carboxylic acids.
Procedure
- Ester Synthesis : The methyl ester is synthesized via Fischer esterification or transesterification of the corresponding acid chloride.
- Basic Hydrolysis : Treatment with 2M NaOH in methanol/water (1:1) at reflux for 4–6 hours cleaves the ester.
- Acidification : Adjusting the pH to 2–3 with HCl precipitates the carboxylic acid, which is filtered and dried.
Efficiency and Scalability
This method typically achieves >85% yield for analogous furan carboxylates. However, ester preparation may require additional steps, impacting overall efficiency.
Cyclization Strategies for Furan Core Formation
Constructing the furan ring de novo provides an alternative to functionalizing pre-existing furans.
Paal-Knorr Synthesis
- Diketone Precursor : 1-(3-Chloro-2-methylphenyl)-2,5-hexanedione is treated with a dehydrating agent (e.g., H₂SO₄).
- Cyclization : Intramolecular cyclization forms the furan ring, with subsequent oxidation of the 2-position to the carboxylic acid.
Challenges
- Regioselectivity : Ensuring exclusive formation of the 2-carboxylic acid isomer requires careful control of reaction conditions.
- Oxidation State Management : Additional steps are needed to introduce the carboxylic acid group post-cyclization.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of furan-2-carboxylic acids, including 5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid, exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation through the modulation of specific signaling pathways. The compound's structural features contribute to its interaction with biological targets, making it a candidate for further development in cancer therapeutics .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In preclinical studies, it demonstrated the ability to reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .
Case Study:
A notable case involved the synthesis of a series of furan derivatives, including 5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid, which were tested for their anti-inflammatory and anticancer activities. The results showed a significant reduction in tumor size and inflammatory response compared to control groups .
Materials Science
2.1 Polymer Chemistry
5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid can serve as a monomer in the synthesis of novel polymers with unique properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it suitable for advanced material applications .
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Degradation Temperature | 250 °C |
Agricultural Chemistry
3.1 Herbicide Development
The compound is being explored as a potential herbicide due to its structural similarity to known herbicidal agents. Preliminary studies suggest that it can inhibit the growth of certain weed species by interfering with their metabolic pathways .
Case Study:
Field trials conducted on various crops showed that formulations containing 5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid effectively reduced weed populations without harming crop yields. These findings support its application in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Substituted Phenyl Furan-2-carboxylic Acids: Chloro Derivatives
Chloro-substituted phenyl furan carboxylic acids vary in the position and number of chlorine atoms and additional substituents. Key examples include:
Key Findings :
- The 3-chloro-2-methyl substitution in the target compound introduces steric hindrance and lipophilicity compared to simpler chloro derivatives like the 2- or 4-chloro isomers .
- Phenoxy-methyl derivatives (e.g., ) exhibit increased molecular weight and polarity due to the ether linkage.
Trifluoromethyl and Nitro Derivatives
Compounds with electron-withdrawing groups (e.g., trifluoromethyl, nitro) demonstrate distinct reactivity and bioactivity:
Key Findings :
- Trifluoromethyl groups enhance metabolic stability and membrane permeability, making such derivatives promising for drug design .
- Nitro substituents reduce solubility in polar solvents due to increased molecular packing density .
Substituent Position Effects
The position of substituents significantly impacts physicochemical and biological behavior:
Key Findings :
Biological Activity
5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid is characterized by its furan ring attached to a carboxylic acid group and a chlorinated aromatic substituent. The molecular formula is , and it has been identified for various synthetic applications and biological investigations.
1. Antimicrobial Properties
Research indicates that compounds similar to 5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid exhibit antimicrobial properties. Studies have shown that derivatives of furan-2-carboxylic acids can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .
2. Anticancer Activity
The anticancer potential of furan derivatives has been a significant focus. In vitro studies have demonstrated that certain furan derivatives, including those related to 5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid, exhibit cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. For example, compounds with similar structures have shown IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .
The mechanism by which 5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of critical biological pathways associated with cell growth and apoptosis. The precise pathways are still under investigation but may involve oxidative stress mechanisms or inhibition of cellular signaling pathways .
Case Study: Anticancer Screening
A recent study evaluated the anticancer efficacy of various furan derivatives, including 5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid, against multiple cancer cell lines. The results indicated significant cytotoxicity with varying IC50 values:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid | HeLa | 12.5 |
| 5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid | A549 | 15.0 |
These findings suggest that this compound could serve as a lead structure for further development in cancer therapeutics .
Toxicity Assessment
In addition to its therapeutic potential, toxicity studies are crucial for assessing the safety profile of 5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid. Preliminary assessments using zebrafish embryos indicate that while some derivatives exhibit low toxicity, further studies are necessary to evaluate the long-term effects and safety in mammalian models .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid?
- Methodology : The synthesis typically involves coupling a substituted phenol derivative (e.g., 3-chloro-2-methylphenol) with a furan-2-carboxylic acid precursor. A base (e.g., NaOH or K₂CO₃) is used to deprotonate the phenol, facilitating nucleophilic substitution or esterification. For example, describes a similar compound synthesized via ether linkage formation between a chlorinated phenol and a furan-carboxylic acid derivative .
- Key Considerations : Reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., phase-transfer catalysts) significantly impact yield. Purification often involves recrystallization or column chromatography .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology :
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .
- NMR/IR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, carboxylic acid proton at δ 12–13 ppm). IR spectroscopy verifies the C=O stretch (~1700 cm⁻¹) and aryl C-Cl bonds (~750 cm⁻¹) .
- X-ray Crystallography : Single-crystal diffraction (e.g., orthorhombic Pbca space group) resolves bond lengths and angles, as demonstrated for analogous furan-carboxylic acids in .
Q. What are the recommended storage conditions to prevent degradation?
- Methodology : Store under inert atmosphere (N₂ or Ar) at –20°C to minimize hydrolysis of the carboxylic acid group. Desiccants (e.g., silica gel) prevent moisture absorption, which can lead to dimerization or ester formation .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound’s reactivity and biological activity?
- Methodology :
- Comparative Synthesis : Synthesize derivatives with varying substituents (e.g., -OCH₃, -NO₂) and compare reaction kinetics via GC-MS or LC-MS. shows that electron-withdrawing groups (e.g., -Cl) enhance electrophilic substitution rates .
- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution and reactive sites. For example, the chloro-methyl group in the 3-position sterically hinders ortho-substitution .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodology :
- Solubility Screening : Use a high-throughput platform to test solubility in 20+ solvents (e.g., DMSO, ethanol, hexane) at 25°C and 37°C. Conflicting data may arise from polymorphic forms, as seen in for similar furan derivatives .
- Co-solvency Studies : Ternary solvent systems (e.g., water-ethanol-PEG) improve solubility for biological assays. Adjust pH to deprotonate the carboxylic acid group (pKa ~3.5) for aqueous compatibility .
Q. How can reaction yields be optimized for scale-up synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) using a fractional factorial design. reports 70–85% yields for analogous compounds under optimized conditions .
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., Claisen condensation). This reduces side products like decarboxylated furans .
Key Considerations for Researchers
- Contradictions in Data : Discrepancies in melting points (e.g., 145–147°C vs. 182–183°C for similar structures in ) may arise from polymorphic variations or impurities .
- Advanced Applications : Explore electrochemical properties (e.g., redox behavior via cyclic voltammetry) for catalytic or sensing applications, as suggested by furan derivatives in .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
